

CAS number 92050-16-3 properties and literature

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Cat. No.:	B1354213

[Get Quote](#)

An In-depth Technical Guide to CAS Number 92050-16-3: Sulfurized Fatty Acid Methyl Esters

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the substance identified by CAS number 92050-16-3, officially registered as "Fatty acids, C16-18 and C18-unsatd., Me esters, sulfurized." This substance is not a discrete chemical compound but rather a complex reaction product, classified as a UVCB (Unknown or Variable composition, Complex reaction products or Biological materials). Its primary applications are in the industrial sector, particularly as a lubricant additive where it imparts extreme pressure (EP) and anti-wear (AW) properties. This guide is intended for researchers, industrial chemists, and formulation scientists working in the fields of lubrication technology and chemical manufacturing.

Chemical Identity and Synthesis

The substance with CAS number 92050-16-3 is produced through the sulfurization of a mixture of C16-18 and C18-unsaturated fatty acid methyl esters. The feedstock for this process is typically derived from natural sources such as vegetable oils or animal fats, which are rich in oleic, linoleic, and linolenic acids.

The manufacturing process involves the reaction of these unsaturated methyl esters with elemental sulfur at elevated temperatures. This process, known as sulfurization, introduces sulfur atoms across the double bonds of the fatty acid chains. The reaction conditions, such as temperature, pressure, and the ratio of reactants, can be controlled to produce a final product with a specific sulfur content and desired physical properties.

The resulting product is a complex mixture of various sulfurized compounds, including episulfides, disulfides, and polysulfides, alongside unreacted saturated fatty acid methyl esters.

Generalized Synthesis Workflow

The following diagram illustrates the general manufacturing process for sulfurized fatty acid methyl esters.

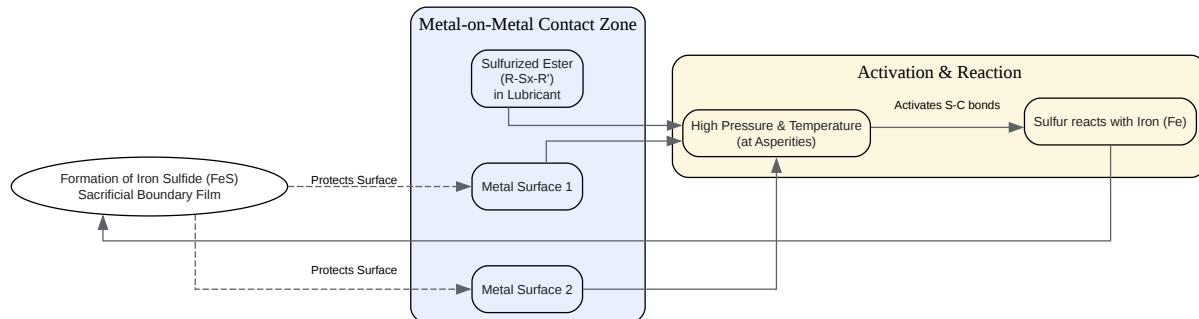
[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of sulfurized fatty acid methyl esters.

Physicochemical Properties

The physical and chemical properties of CAS 92050-16-3 can vary depending on the specific manufacturing process and the composition of the feedstock. However, typical properties are summarized in the table below.

Property	Typical Value	Significance in Application
Appearance	Dark brown, viscous liquid	Indicates the presence of sulfur compounds and aids in product identification.
Odor	Characteristic mild fatty/sulfur odor	A quality control parameter.
Density @ 15°C	~0.99 g/cm ³	Important for formulation calculations and storage.
Viscosity @ 40°C	Varies, typically in the range of 40-100 cSt	A key parameter for lubricant formulation, affecting film strength and flow properties.
Flash Point	> 150°C (302°F)	Critical for safety during handling, storage, and transportation.
Solubility	Insoluble in water; Soluble in mineral oils and synthetic base stocks	Ensures miscibility and stability within lubricant formulations.
Sulfur Content	Typically 10-20% by weight	Directly correlates with its effectiveness as an extreme pressure and anti-wear additive.
Acid Value	< 5 mg KOH/g	A low acid value is desirable to prevent corrosion of metal parts.


Mechanism of Action in Lubrication

The primary function of sulfurized fatty acid methyl esters in lubricants is to prevent seizure and reduce wear between metal surfaces under high-load or high-pressure conditions. This is achieved through the formation of a sacrificial boundary film.

- Activation by Pressure and Temperature: Under normal operating conditions, the sulfurized ester remains dissolved in the lubricant. However, when high pressure and temperature are generated at the asperity contacts (microscopic high points) between moving metal surfaces, the sulfur-carbon bonds in the additive become activated.
- Chemical Reaction: The activated sulfur compounds react with the iron on the metal surfaces.
- Film Formation: This reaction forms a thin, tenacious layer of iron sulfide (FeS) on the metal surfaces. This boundary film is softer than the base metal and has a lower shear strength.
- Wear Protection: Instead of the metal asperities welding together and then breaking apart (adhesive wear), the surfaces are separated by this sacrificial iron sulfide film. The film is sheared during contact, protecting the underlying metal from catastrophic wear and seizure.

Boundary Film Formation Pathway

The following diagram illustrates the mechanism of boundary film formation on a metal surface.

[Click to download full resolution via product page](#)

Caption: Mechanism of protective film formation by sulfurized esters under boundary lubrication.

Industrial Applications

Due to its excellent extreme pressure and anti-wear characteristics, CAS 92050-16-3 is a versatile additive used in a wide range of industrial lubricants.

- Metalworking Fluids: It is incorporated into cutting oils, drawing compounds, and stamping fluids. In these applications, it prevents welding between the tool and the workpiece, improves surface finish, and extends tool life.
- Industrial Gear Oils: It is a key component in gear lubricants for enclosed industrial gearboxes operating under heavy loads and high temperatures. It protects gear teeth from scuffing and wear.
- Greases: It can be added to grease formulations to enhance their load-carrying capacity, making them suitable for demanding applications in the steel, mining, and construction industries.

- Engine Oils: While less common in modern passenger car motor oils due to potential interactions with emission control systems, it finds use in some heavy-duty diesel and railroad engine oil formulations.

Safety and Handling

Based on available safety data, "Fatty acids, C16-18 and C18-unsatd., Me esters, sulfurized" is not classified as a hazardous substance according to GHS criteria. However, standard industrial hygiene practices should always be followed.

- Handling: Wear protective gloves, safety glasses, and appropriate work clothing to avoid prolonged skin and eye contact.
- Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly closed when not in use.
- Environmental: While not acutely toxic to aquatic life, releases to the environment should be avoided. It is considered to be readily biodegradable.
- First Aid:
 - Skin Contact: Wash with soap and water.
 - Eye Contact: Rinse cautiously with water for several minutes.
 - Ingestion: Do not induce vomiting. Seek medical attention if a large amount is swallowed.
- To cite this document: BenchChem. [CAS number 92050-16-3 properties and literature]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1354213#cas-number-92050-16-3-properties-and-literature>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com